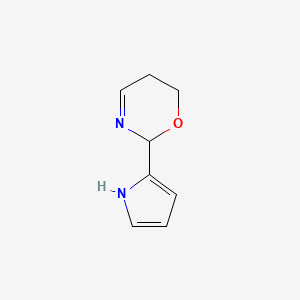
2-(1H-Pyrrol-2-yl)-5,6-dihydro-2H-1,3-oxazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1H-Pyrrol-2-yl)-5,6-dihydro-2H-1,3-oxazine is an organic compound that features a pyrrole ring fused with an oxazine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-Pyrrol-2-yl)-5,6-dihydro-2H-1,3-oxazine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Paal-Knorr synthesis, which involves the condensation of 2,5-dimethoxytetrahydrofuran with amines in the presence of a catalyst such as iron(III) chloride . This reaction proceeds under mild conditions and yields the desired pyrrole derivatives in good to excellent yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the selection of solvents and catalysts that are environmentally friendly and cost-effective is crucial for industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions
2-(1H-Pyrrol-2-yl)-5,6-dihydro-2H-1,3-oxazine undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions with electrophiles, such as alkyl halides, to form N-substituted derivatives.
Common Reagents and Conditions
Oxidation: m-CPBA in dichloromethane (CH2Cl2)
Reduction: Sodium borohydride in ethanol
Substitution: Alkyl halides in the presence of a base such as potassium carbonate (K2CO3)
Major Products Formed
Oxidation: N-oxide derivatives
Reduction: Reduced pyrrole derivatives
Substitution: N-substituted pyrrole derivatives
Wissenschaftliche Forschungsanwendungen
2-(1H-Pyrrol-2-yl)-5,6-dihydro-2H-1,3-oxazine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure and reactivity.
Wirkmechanismus
The mechanism by which 2-(1H-Pyrrol-2-yl)-5,6-dihydro-2H-1,3-oxazine exerts its effects involves its interaction with molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to form complexes with metal ions, which can disrupt microbial cell function . Additionally, its reactivity with electrophiles and nucleophiles allows it to participate in various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(1H-Pyrrol-2-yl)pyridine: Another pyrrole derivative with similar reactivity and applications.
1-(1H-Pyrrol-2-yl)ethanone: A compound with a pyrrole ring and a ketone functional group, used in organic synthesis.
Uniqueness
2-(1H-Pyrrol-2-yl)-5,6-dihydro-2H-1,3-oxazine is unique due to its fused ring structure, which imparts distinct chemical and physical properties
Eigenschaften
Molekularformel |
C8H10N2O |
|---|---|
Molekulargewicht |
150.18 g/mol |
IUPAC-Name |
2-(1H-pyrrol-2-yl)-5,6-dihydro-2H-1,3-oxazine |
InChI |
InChI=1S/C8H10N2O/c1-3-7(9-4-1)8-10-5-2-6-11-8/h1,3-5,8-9H,2,6H2 |
InChI-Schlüssel |
IAIHYODYDITHKJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1COC(N=C1)C2=CC=CN2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2,5-Dimethyl-phenyl)-2-(5-mercapto-4-methyl-4H-[1,2,4]triazol-3-yl)-acetamide](/img/structure/B12860593.png)


![7-[2-[2,5-Dimethyl-1-(thiophen-2-ylmethyl)pyrrol-3-yl]-2-oxoethoxy]chromen-2-one](/img/structure/B12860600.png)



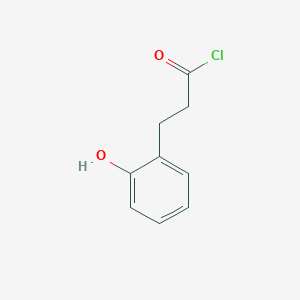


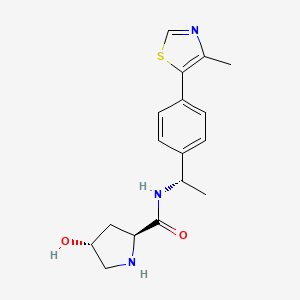
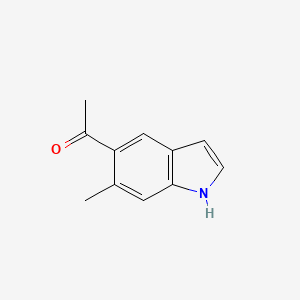
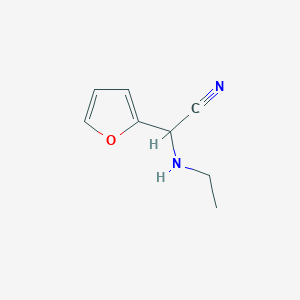
-](/img/structure/B12860689.png)
